molecular formula C5H11ClN2O2 B1383600 (R)-3-Amino-L-proline HCl CAS No. 35684-65-2

(R)-3-Amino-L-proline HCl

Cat. No.: B1383600
CAS No.: 35684-65-2
M. Wt: 166.6 g/mol
InChI Key: GAYPLCLHMMNIOS-HJXLNUONSA-N
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Description

®-3-Amino-L-proline Hydrochloride is a chiral amino acid derivative. It is a hydrochloride salt form of ®-3-Amino-L-proline, which is an important building block in the synthesis of various pharmaceuticals and biologically active compounds. The compound is known for its role in the development of peptide-based drugs and as a precursor in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-L-proline Hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available ®-proline.

    Amination: The ®-proline undergoes an amination reaction to introduce the amino group at the 3-position. This can be achieved through various methods, including reductive amination or using azide intermediates.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of ®-3-Amino-L-proline Hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Large-Scale Amination: Utilizing efficient catalysts and reagents to achieve the amination step on a large scale.

    Purification: The product is purified using crystallization or chromatography techniques to remove impurities.

    Hydrochloride Formation: The purified amine is then converted to its hydrochloride salt using hydrochloric acid, followed by drying and packaging.

Chemical Reactions Analysis

Types of Reactions: ®-3-Amino-L-proline Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products:

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Amides, esters.

Scientific Research Applications

®-3-Amino-L-proline Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and the development of novel catalysts.

    Biology: Serves as a precursor in the synthesis of peptide-based drugs and enzyme inhibitors.

    Medicine: Involved in the development of pharmaceuticals targeting various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of ®-3-Amino-L-proline Hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.

Comparison with Similar Compounds

    (S)-3-Amino-L-proline Hydrochloride: The enantiomer of ®-3-Amino-L-proline Hydrochloride, with similar chemical properties but different biological activity.

    L-Proline: A naturally occurring amino acid with a similar structure but lacking the amino group at the 3-position.

    ®-2-Amino-3-methylbutanoic Acid: Another chiral amino acid derivative with different functional groups.

Uniqueness: ®-3-Amino-L-proline Hydrochloride is unique due to its specific chiral configuration and the presence of the amino group at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2S,3R)-3-aminopyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-3-1-2-7-4(3)5(8)9;/h3-4,7H,1-2,6H2,(H,8,9);1H/t3-,4+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYPLCLHMMNIOS-HJXLNUONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@@H]1N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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